8-chloro-2-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
8-chloro-2-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent steps involve chlorination and acylation to introduce the chloro and phenylpropanoyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimized reaction conditions, such as the use of specific catalysts and solvents, are employed to enhance yield and purity. Techniques like continuous flow chemistry can also be applied to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-chloro-2-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-2-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Tryptophan: An essential amino acid containing an indole ring.
Strychnine: An alkaloid with a complex indole structure.
Uniqueness
8-chloro-2-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific chloro and phenylpropanoyl substituents, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C20H19ClN2O |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C20H19ClN2O/c21-15-7-8-18-16(12-15)17-13-23(11-10-19(17)22-18)20(24)9-6-14-4-2-1-3-5-14/h1-5,7-8,12,22H,6,9-11,13H2 |
InChI Key |
PVIVYNLWGBLWJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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